
Anisodine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anisodine

Cat. No.: B15613755 Get Quote

Anisodine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

Abstract
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a muscarinic acetylcholine

receptor antagonist and a weak α1-adrenergic receptor antagonist. It is primarily utilized in

China for the treatment of acute circulatory shock and various ischemic conditions, including

cerebral and ocular ischemia. This technical guide provides an in-depth overview of

Anisodine, focusing on its chemical properties, mechanism of action, and key experimental

protocols relevant to its study. The information is intended to support researchers and drug

development professionals in their investigation of this compound.

Chemical Identifiers and Properties
Anisodine is a well-characterized compound with established chemical identifiers and

properties. These are crucial for accurate identification and use in research and development.
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Identifier Type Value Citation

CAS Number 52646-92-1 [1][2][3]

PubChem CID 4105431 [1][4]

Synonyms
Daturamine, α-

hydroxyscopolamine
[1][2]

Molecular Formula C17H21NO5 [1][2]

Molecular Weight 319.357 g/mol [1][2]

InChI

InChI=1S/C17H21NO5/c1-18-

12-7-11(8-13(18)15-14(12)23-

15)22-16(20)17(21,9-19)10-5-

3-2-4-6-10/h2-6,11-

15,19,21H,7-

9H2,1H3/t11?,12-,13+,14-,15+

,17-/m1/s1

[1]

InChIKey
JEJREKXHLFEVHN-

QDXGGTILSA-N
[1]

Canonical SMILES
CN1C2CC(CC1C3C2O3)OC(=

O)C(CO)(C1=CC=CC=C1)O
[3][4]

Mechanism of Action
Anisodine's pharmacological effects are primarily attributed to its antagonism of muscarinic

acetylcholine receptors (mAChRs) and, to a lesser extent, α1-adrenergic receptors.[1][5]

Muscarinic Acetylcholine Receptor Antagonism
Anisodine acts as a non-selective antagonist at muscarinic acetylcholine receptors, competing

with the endogenous neurotransmitter acetylcholine. By blocking these receptors, Anisodine
inhibits parasympathetic nerve impulses. This action is central to its use as an antispasmodic

and in managing conditions with cholinergic overstimulation. In the context of cerebral

ischemia, Anisodine has been shown to modulate the expression of M1, M2, M4, and M5

muscarinic receptor subtypes.[6] This modulation is thought to contribute to its neuroprotective
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effects by reducing neuronal overactivation, decreasing intracellular calcium influx, and

lowering levels of reactive oxygen species (ROS).[6]

α1-Adrenergic Receptor Antagonism
Anisodine also exhibits weak antagonistic properties at α1-adrenergic receptors.[5] This effect

is less pronounced than its muscarinic antagonism. The blockade of α1-adrenergic receptors

can lead to vasodilation, which may contribute to its beneficial effects in improving

microcirculation in conditions like acute circulatory shock.[5]

Signaling Pathways
The neuroprotective effects of Anisodine appear to be mediated through multiple signaling

pathways. A key pathway implicated is the Akt/GSK-3β signaling cascade.
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Caption: Anisodine's neuroprotective signaling pathway.

By activating the Akt/GSK-3β pathway, Anisodine has been shown to upregulate the anti-

apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, ultimately leading to

reduced neuronal cell death.[2][3]

Experimental Protocols
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The following protocols are representative of the experimental methodologies used in the study

of Anisodine's neuroprotective effects.

Chronic Ocular Hypertension Model in Mice
This protocol describes the induction of chronic ocular hypertension in mice to study the

neuroprotective effects of Compound Anisodine (CA) on retinal ganglion cells (RGCs).[7]

Animal Model: Female C57BL/6J mice.

Induction of Ocular Hypertension:

Anesthetize the mice.

Inject microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow

and increase intraocular pressure (IOP).

Measure IOP every 3 days.

Treatment:

The treatment group receives a solution of Compound Anisodine orally.

Control groups include a normal control, a CA-only control, and a microbead-injection

control.

Analysis of Retinal Ganglion Cell Survival:

On day 21, perform retrograde labeling of RGCs by injecting 4% Fluoro-Gold solution

bilaterally into the superior colliculus.[1]

On day 27, sacrifice the animals and prepare retinal flat mounts.

Perform immunohistochemistry using an antibody against β-III-tubulin, a marker for RGCs.

Quantify the density of Fluoro-Gold labeled and β-III-tubulin positive RGCs.

Chronic Cerebral Hypoperfusion Model in Rats
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This protocol outlines the creation of a chronic cerebral hypoperfusion model in rats to

investigate the neuroprotective effects of Anisodine Hydrobromide.[2][3]

Animal Model: Adult male Sprague-Dawley rats.

Surgical Procedure (Two-Vessel Occlusion - 2-VO):

Anesthetize the rats.

Make a midline neck incision to expose the common carotid arteries.

Permanently ligate both common carotid arteries.

Treatment Groups:

Sham-operated group.

2-VO group (control).

Positive control group (e.g., Butylphthalide).

2-VO + Anisodine Hydrobromide at varying doses (e.g., 0.3, 0.6, 1.2 mg/kg).

Behavioral and Molecular Analysis:

Assess cognitive deficits using the Morris Water Maze test.

Evaluate neuronal survival and apoptosis using Nissl staining and TUNEL staining,

respectively.

Measure levels of monoamine neurotransmitters (e.g., 5-HT, norepinephrine) and

acetylcholine, as well as acetylcholinesterase activity.

Perform Western blot analysis to determine the protein expression of Bcl-2, Bax, p-Akt,

and p-GSK-3β.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
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This model is used to induce focal cerebral ischemia to study the effects of Anisodine on

stroke.[6]

Animal Model: Rats (strain may vary).

Surgical Procedure:

Anesthetize the rat (e.g., with pentobarbital sodium, 50 mg/kg).

Expose the common carotid artery, external carotid artery, and internal carotid artery.

Insert a specialized thread occluder into the internal carotid artery to block the origin of the

middle cerebral artery.

Treatment:

The treatment group receives an injection of Anisodine Hydrobromide (e.g., 0.6 mg/kg)

via the caudal vein during reperfusion.

The MCAO control group receives an equivalent volume of normal saline.

Immunohistochemical Analysis:

After a set period, sacrifice the animals and prepare brain tissue sections.

Perform immunohistochemistry to assess the expression of M1-M5 muscarinic receptors

in the cerebral arteries, hippocampus, and parenchyma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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